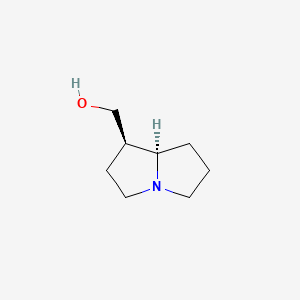
Lindelofidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lindelofidine is a pyrrolizidine alkaloid, a class of naturally occurring chemical compounds known for their diverse biological activities. Pyrrolizidine alkaloids are widely distributed in plants and have been studied for their pharmacological properties as well as their toxicological effects. This compound, in particular, has been isolated from various plant species and has shown potential in several scientific research applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lindelofidine can be synthesized through a series of chemical reactions involving the formation of the pyrrolizidine core structure. One common synthetic route involves the cyclization of hydroxylactam, prepared from succinic anhydride, under specific reaction conditions . The biosynthetic intramolecular Mannich reaction is also a key step in the synthesis of this compound, introducing the C(1)–C(7a) bond in 1-hydroxymethyl pyrrolizidines .
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic chemistry techniques such as cyclization, reduction, and purification processes. The scalability of these methods would depend on optimizing reaction conditions and yields.
Análisis De Reacciones Químicas
Types of Reactions: Lindelofidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under controlled conditions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: Lindelofidine and its derivatives are used as intermediates in the synthesis of more complex organic molecules.
Mecanismo De Acción
Lindelofidine is structurally similar to other pyrrolizidine alkaloids such as laburnine and minalobine B . this compound is unique in its cis-configuration of H-1 and H-8, which distinguishes it from laburnine’s trans-configuration . This structural difference can influence the compound’s biological activity and its interactions with molecular targets.
Comparación Con Compuestos Similares
Laburnine: Another pyrrolizidine alkaloid with a trans-configuration of H-1 and H-8.
Minalobine B: A known alkaloid with similar biological activities but different structural features.
Propiedades
Número CAS |
18929-90-3 |
|---|---|
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methanol |
InChI |
InChI=1S/C8H15NO/c10-6-7-3-5-9-4-1-2-8(7)9/h7-8,10H,1-6H2/t7-,8+/m0/s1 |
Clave InChI |
LOFDEIYZIAVXHE-JGVFFNPUSA-N |
SMILES isomérico |
C1C[C@@H]2[C@@H](CCN2C1)CO |
SMILES canónico |
C1CC2C(CCN2C1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




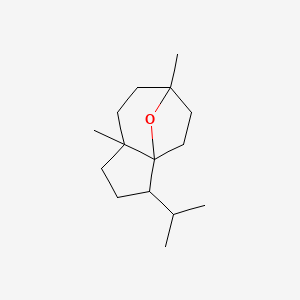

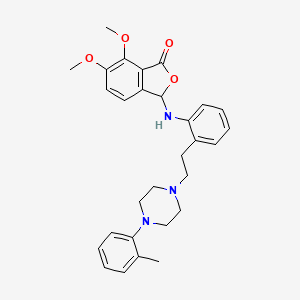
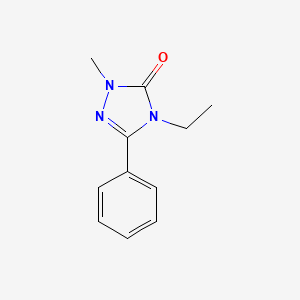
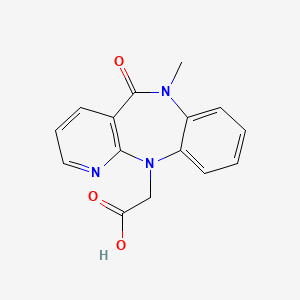

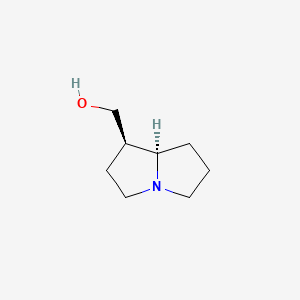

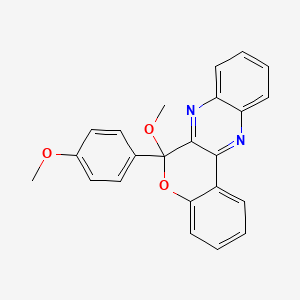

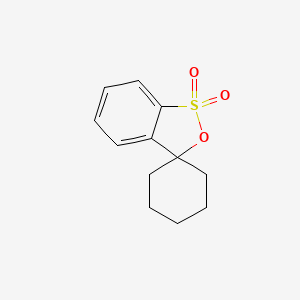
![6-(4-Methylphenyl)-6-phenyl-2,7-dioxabicyclo[3.2.0]hept-3-ene](/img/structure/B12790569.png)
